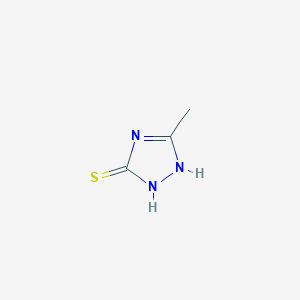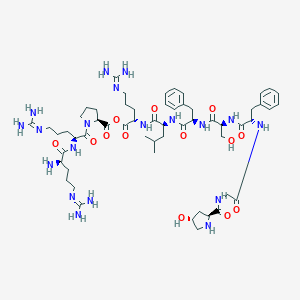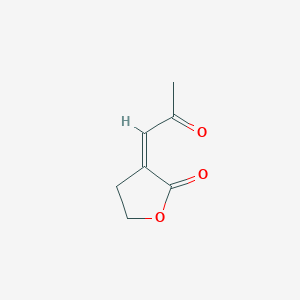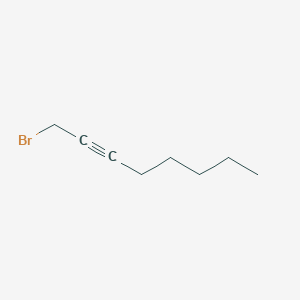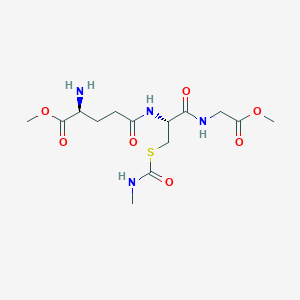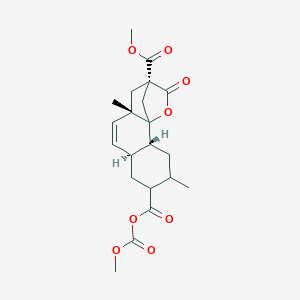
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of biofilms by bacteria. The compound has also been found to have antioxidant properties and to improve the function of the immune system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone in lab experiments is its potential to provide new insights into the development and progression of various diseases. However, its complex synthesis method and limited availability can be a limitation for researchers.
Future Directions
There are several future directions for research on 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other compounds for the treatment of diseases. Additionally, more research is needed to explore the safety and toxicity of the compound in humans.
Conclusion:
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone is a chemical compound that has shown potential therapeutic benefits in scientific research. Its complex synthesis method and limited availability can be a limitation for researchers. However, further research on its mechanism of action and potential use in combination with other compounds can provide new insights into the development and treatment of various diseases.
Synthesis Methods
The synthesis of 4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone involves a multi-step process. The first step involves the synthesis of a precursor compound, which is then converted to the final product through a series of chemical reactions. The process involves the use of various reagents and solvents under controlled conditions.
Scientific Research Applications
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone has been studied for its potential therapeutic benefits in various scientific fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
properties
CAS RN |
132412-55-6 |
|---|---|
Product Name |
4,11,11-Tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone |
Molecular Formula |
C21H26O8 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate |
InChI |
InChI=1S/C21H26O8/c1-11-7-14-12(8-13(11)15(22)28-18(25)27-4)5-6-19(2)9-20(16(23)26-3)10-21(14,19)29-17(20)24/h5-6,11-14H,7-10H2,1-4H3/t11?,12-,13?,14-,19-,20-,21?/m1/s1 |
InChI Key |
QKWJDIKZBYYDSI-NEFVQTQASA-N |
Isomeric SMILES |
CC1C[C@@H]2[C@@H](CC1C(=O)OC(=O)OC)C=C[C@]3(C24C[C@@](C3)(C(=O)O4)C(=O)OC)C |
SMILES |
CC1CC2C(CC1C(=O)OC(=O)OC)C=CC3(C24CC(C3)(C(=O)O4)C(=O)OC)C |
Canonical SMILES |
CC1CC2C(CC1C(=O)OC(=O)OC)C=CC3(C24CC(C3)(C(=O)O4)C(=O)OC)C |
synonyms |
4,11,11-TMTC 4,11,11-tris(methoxycarbonyl)-6-methyltricyclo(7.4.0.0)tridec-7-ene-4,2-carbolactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



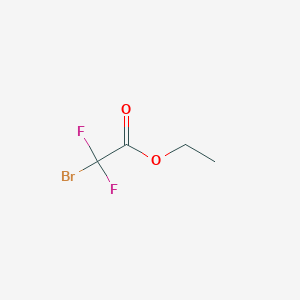
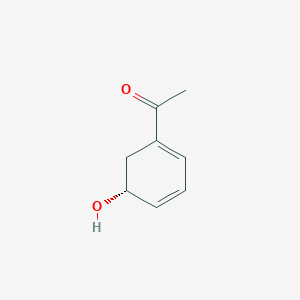
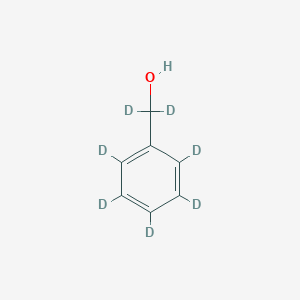
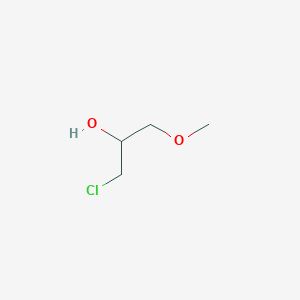
![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)
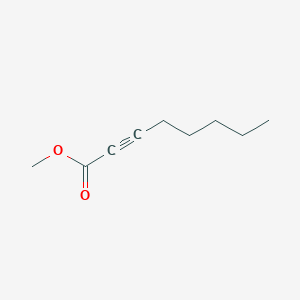
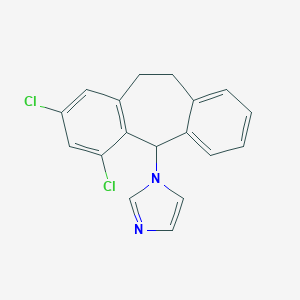

![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)
